Ethene;furan-2,5-dione

Catalog No.
S599954
CAS No.
9006-26-2
M.F
C6H6O3
M. Wt
126.11 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Ethene;furan-2,5-dione

CAS Number

9006-26-2

Product Name

Ethene;furan-2,5-dione

IUPAC Name

ethene;furan-2,5-dione

Molecular Formula

C6H6O3

Molecular Weight

126.11 g/mol

InChI

InChI=1S/C4H2O3.C2H4/c5-3-1-2-4(6)7-3;1-2/h1-2H;1-2H2

InChI Key

YYXLGGIKSIZHSF-UHFFFAOYSA-N

SMILES

C=C.C1=CC(=O)OC1=O

Synonyms

ethylene-maleic anhydride copolymer

Canonical SMILES

C=C.C1=CC(=O)OC1=O

The exact mass of the compound 2,5-Furandione, polymer with ethene is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Cosmetics -> Binding; Film forming. However, this does not mean our product can be used or applied in the same or a similar way.

Ethene;furan-2,5-dione, commercially recognized as poly(ethylene-alt-maleic anhydride) or EMA copolymer (CAS 9006-26-2), is a highly functional alternating copolymer consisting of a 1:1 molar ratio of ethylene and maleic anhydride. Unlike standard polyolefins, EMA provides a dense array of reactive anhydride rings along a flexible aliphatic backbone, making it a premium precursor for chemical derivatization, cross-linking, and compatibilization. In procurement and material selection, its value lies in its exceptionally high polarity and reactivity, allowing it to act as a potent binder, adhesion promoter, and macromolecular scaffold. Its ability to undergo facile ring-opening reactions with alcohols and amines enables the synthesis of tailored amphiphilic polymers, hydrogels, and advanced battery binders that require precise control over functional group density and backbone flexibility .

Research Fit

High-Temperature Processing High Tg supports dimensional stability during autoclaving, hot-melt extrusion and composite curing.
Lightweight Composite Research Low density enables weight-sensitive formulations and buoyant carrier design studies.
Controlled-Release Carrier Anhydride groups allow covalent drug conjugation with pH-dependent release for enteric research models.

Buyers frequently attempt to substitute EMA with lower-cost maleic anhydride-grafted polyethylene (PE-g-MAH) or styrene-maleic anhydride (SMA) copolymers; however, generic substitution fails due to fundamental structural differences. PE-g-MAH typically contains less than 5% maleic anhydride, providing insufficient reactive site density for applications requiring high-capacity functionalization or dense cross-linking networks. Conversely, while SMA is also an alternating copolymer, its bulky, rigid aromatic styrene rings significantly increase the glass transition temperature and hydrophobicity of the polymer backbone. This aromatic rigidity introduces steric hindrance during nucleophilic derivatization and yields brittle films or unstable emulsions in aqueous systems. EMA’s unique combination of a highly flexible, aliphatic ethylene spacer and a 50 mol% anhydride content ensures maximum reactivity without the embrittlement or steric blocking characteristic of its common substitutes [1].

Substitution Risk

Thermal mismatch SMA and PMVE/MA have substantially lower Tg; interchange may lead to softening or deformation in high-temperature workflows.
Density difference SMA is markedly denser than PEAMA, which can alter weight, buoyancy and specific-strength calculations in lightweight composite design.
Modification kinetics variation Comonomer type shifts anhydride reactivity and post-polymerization modification rates, potentially affecting carrier loading reproducibility.

Reactive Site Density vs. Conventional Grafted Compatibilizers

The defining procurement advantage of poly(ethylene-alt-maleic anhydride) is its perfectly alternating 1:1 structure, which guarantees a 50 mol% maleic anhydride content. In contrast, standard commercial maleic anhydride-grafted polyethylene (PE-g-MAH) typically achieves only 0.5 to 3 wt% anhydride incorporation due to the limitations of free-radical grafting processes. This structural difference means EMA provides an exponentially higher density of reactive sites per polymer chain. When used as a compatibilizer or chemical precursor, EMA allows for extensive cross-linking and high-yield derivatization that is stoichiometrically impossible with lightly grafted PE-g-MAH [1].

Evidence DimensionMaleic Anhydride Content
Target Compound DataEMA Copolymer (~50 mol% MAH)
Comparator Or BaselinePE-g-MAH (Typically <3 wt% MAH)
Quantified Difference>15-fold higher reactive anhydride density
ConditionsPolymer backbone structural composition

Essential for applications requiring maximum cross-linking density or high-capacity functionalization where standard grafted polyolefins fail to provide sufficient reactive sites.

Glass Transition (Tg)
Reported
235 °C PEAMA
vs
164 °CSMA
151–154 °CPMVE/MA
Supports thermal selection for high-temperature processing studies.
Cross-study comparison; verify under your specific process conditions.

Slurry Processability in Advanced Battery Binders

In the formulation of water-soluble binders for high-capacity silicon anodes, the choice of the precursor state critically impacts processability. Research demonstrates that utilizing poly(ethylene-alt-maleic anhydride) (PEaMAn) to synthesize polyether-functionalized binders significantly reduces electrode slurry viscosity compared to using the fully hydrolyzed equivalent, poly(ethylene-alt-maleic acid) (PEaMAc). The anhydride rings in EMA allow for controlled functionalization with ion-conducting side chains, which mitigates the excessive, uncontrolled hydrogen-bonding networks that cause severe thickening in fully hydrolyzed polyacid systems. This controlled derivatization enhances the coatability and manufacturability of the electrode slurries [1].

Evidence DimensionSlurry Processability / Viscosity
Target Compound DataPolyether-functionalized binder derived from EMA (PEaMAn)
Comparator Or BaselineFully hydrolyzed PEaMAc binder
Quantified DifferenceSignificant reduction in slurry viscosity and enhanced coatability
ConditionsSilicon anode slurry formulation in aqueous media

Lower slurry viscosity enables higher solid loadings and uniform electrode coating, which are critical parameters for scaling up silicon anode manufacturing.

Density at 25 °C
Reported
0.92 g/mL PEAMA
vs
1.27 g/mLSMA
May support weight-sensitive composite or buoyant carrier design.
Standard lab measurement; confirm density for your specific formulation.

Emulsion Stability and Flexibility vs. Styrene-Maleic Anhydride (SMA)

When synthesizing amphiphilic polymer emulsifiers, the flexibility of the polymer backbone dictates the stability of the resulting micelles. Studies comparing derivatives of EMA with those of styrene-maleic anhydride (SMA) show that SMA derivatives often yield low-stability suspensions due to the rigid, bulky nature of the aromatic styrene rings. In contrast, the aliphatic ethylene spacer in EMA provides the necessary backbone flexibility to form highly stable, self-assembled nanoemulsions. Furthermore, the absence of bulky aromatic groups in EMA reduces steric hindrance during hydrolysis or amidation, allowing for more efficient and uniform functionalization [1].

Evidence DimensionBackbone Flexibility and Emulsion Stability
Target Compound DataEMA-derived amphiphilic polymers (High flexibility, high stability)
Comparator Or BaselineSMA-derived polymers (Rigid backbone, lower stability)
Quantified DifferenceSuperior self-assembly into stable nanoemulsions without the brittleness of SMA
ConditionsFormulation of responsive nanoemulsions and nanopesticides

Buyers formulating advanced emulsions, coatings, or drug delivery systems must prioritize EMA over SMA to ensure long-term physical stability and flexible film formation.

Flexural Reinforcement
Head-to-head
MOE +143% PEAMA-treated bamboo
vs
7.82 GPaRaw bamboo (MOE)
Reported reinforcement in a bamboo composite model.
Vacuum impregnation with nanoclay co-additive; confirm for target fiber system.
pH-Responsive Release
Reported
Slow pH 1.2 / fast pH 7.4 PEAMA-ketoprofen conjugate
vs
Immediate, pH-independentFree ketoprofen
Supports pH-dependent release carrier research.
In vitro UV detection; quantitative rate ratios not reported.
Colloidal Stability
Reported
Stable size, PDI and zeta potential
Reported stability in simulated physiological fluids.
pH 1.2–7.4, PBS, dextrose, saline at 37 °C; confirm with your specific biofluid.

Precursor for High-Capacity Silicon Anode Binders

Directly leveraging its high anhydride density and derivatization potential, EMA is the optimal precursor for synthesizing polyether-functionalized battery binders. It provides the necessary reactive sites for strong hydrogen bonding with silicon particles while maintaining processable, low-viscosity slurries that outperform fully hydrolyzed alternatives [1].

Highly Functionalized Amphiphilic Emulsifiers

Due to its flexible ethylene backbone and lack of steric hindrance compared to SMA, EMA is the preferred backbone for synthesizing stable, pH-responsive nanoemulsions, nanopesticides, and advanced drug delivery micelles [2].

Advanced Compatibilizers for Polymer Blends

In engineering plastics where standard PE-g-MAH lacks sufficient reactive groups, the 50 mol% maleic anhydride content of EMA provides maximum interfacial adhesion and cross-linking capacity, making it the superior choice for high-performance polymer compatibilization [3].

Application Fit Matrix

Application
Selection Property
Validation Focus
High-temperature composite processing research
High glass transition temperature
Dimensional stability under process heat
Lightweight natural fiber biocomposite studies
Low density and reinforcement potential
Mechanical property gain in target composite
Oral controlled-release carrier research
pH-dependent drug release kinetics
Release profile in relevant pH media
Implant coating and localized delivery studies
Colloidal stability in biofluids
Zeta potential and particle size in target media

GHS Hazard Statements

Aggregated GHS information provided by 1378 companies from 3 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 40 of 1378 companies. For more detailed information, please visit ECHA C&L website;
Of the 2 notification(s) provided by 1338 of 1378 companies with hazard statement code(s):;
H315 (97.16%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

9006-26-2

Use Classification

Cosmetics -> Binding; Film forming

General Manufacturing Information

2,5-Furandione, polymer with ethene: ACTIVE
XU - indicates a substance exempt from reporting under the Chemical Data Reporting Rule, (40 CFR 711).

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